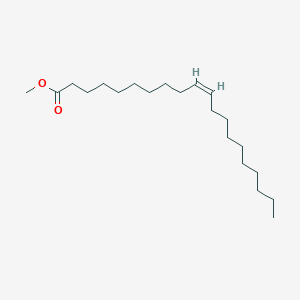Methyl (Z)-icos-10-enoate
CAS No.:
Cat. No.: VC17962920
Molecular Formula: C21H40O2
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H40O2 |
|---|---|
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | methyl (Z)-icos-10-enoate |
| Standard InChI | InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h11-12H,3-10,13-20H2,1-2H3/b12-11- |
| Standard InChI Key | MMYSVRJTHDSODN-QXMHVHEDSA-N |
| Isomeric SMILES | CCCCCCCCC/C=C\CCCCCCCCC(=O)OC |
| Canonical SMILES | CCCCCCCCCC=CCCCCCCCCC(=O)OC |
Introduction
Nomenclature and Structural Characteristics
Methyl (Z)-icos-10-enoate follows IUPAC nomenclature rules, where "icos" denotes a 20-carbon chain, "10-enoate" specifies the double bond position between carbons 10 and 11, and "(Z)" indicates cis stereochemistry. Its systematic name is methyl (Z)-icos-10-enoate, with the molecular formula C₂₁H₄₀O₂ and a molecular weight of 324.50 g/mol . The compound’s structure is defined by:
-
A methyl ester group (-COOCH₃) at the carboxyl terminus.
-
A cis-configured double bond at the Δ10 position, introducing a 30° bend in the hydrocarbon chain .
-
High hydrophobicity, as evidenced by its XLogP value of 8.70 and AlogP of 6.98, typical of long-chain fatty acid esters .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₄₀O₂ | |
| Molecular Weight | 324.50 g/mol | |
| XLogP | 8.70 | |
| Topological Polar Surface Area | 26.30 Ų | |
| Rotatable Bonds | 17 |
Physicochemical Properties
Solubility and Lipophilicity
Methyl (Z)-icos-10-enoate’s long alkyl chain and ester group confer extreme hydrophobicity, with predicted water solubility <0.1 mg/L at 25°C . Its lipophilicity facilitates integration into lipid bilayers and nonpolar solvents, as supported by:
-
Blood-Brain Barrier Permeability: High probability (95%) of passive diffusion .
-
Subcellular Localization: Predominantly in plasma membranes (67.88% probability) .
Thermal Behavior
Though thermal data for methyl (Z)-icos-10-enoate is unavailable, methyl cis-11-eicosenoate (a structural analog) has a melting point below room temperature, typical of cis-unsaturated FAMEs . The double bond disrupts crystal packing, reducing phase transition temperatures compared to saturated analogs.
Pharmacokinetic and Toxicological Profiles
ADMET predictions for methyl (Z)-icos-10-enoate (extrapolated from methyl cis-11-eicosenoate) highlight key metabolic and safety considerations:
Table 2: ADMET Predictions
| Parameter | Prediction | Probability | Source |
|---|---|---|---|
| Human Intestinal Absorption | High | 99.60% | |
| Oral Bioavailability | Low | 55.71% | |
| CYP2C9 Substrate | Yes | 100.00% | |
| Hepatotoxicity (BSEP Inhibition) | Moderate Risk | 71.79% |
Key findings:
-
Metabolism: Likely oxidized by CYP2C9, a major hepatic enzyme .
-
Drug Interactions: Potential inhibition of OATP1B1/1B3 transporters (81–86% probability), impacting statin pharmacokinetics .
-
Toxicity: Moderate risk of bile salt export pump (BSEP) inhibition, suggesting cholestatic potential .
Applications and Industrial Relevance
Biotechnology
-
Biofuel Production: As a FAME, methyl (Z)-icos-10-enoate could serve as a biodiesel component, though its cold-flow properties (improved by cis unsaturation) require validation .
-
Pheromone Synthesis: Insect-derived FAMEs are leveraged in eco-friendly pest control .
Pharmaceuticals
-
Drug Delivery: High lipophilicity enables use in lipid-based nanoformulations for hydrophobic drugs .
-
Membrane Studies: As a plasma membrane probe in biophysical research .
Challenges and Future Directions
-
Synthetic Accessibility: Scalable production methods for positionally specific cis-FAMEs need development.
-
Ecotoxicology: Environmental persistence and bioaccumulation risks must be assessed.
-
Therapeutic Exploration: Structural optimization could mitigate BSEP inhibition while retaining beneficial properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume